(4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that combines a piperazine ring with a triazole moiety
Mechanism of Action
Target of Action
It’s known that piperazine, a structural motif found in this compound, is commonly found in various biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s plausible that this compound may interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds containing the piperazine moiety are known to modulate the pharmacokinetic properties of drug substances . This suggests that this compound may interact with its targets in a way that enhances the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds , it’s likely that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Given the broad range of biological activities associated with piperazine-containing compounds , it’s plausible that this compound may have various molecular and cellular effects depending on its specific structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Synthesis of the Triazole Moiety: The triazole ring is synthesized through a cycloaddition reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition. This involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.
Coupling of the Two Moieties: The final step involves coupling the piperazine derivative with the triazole moiety. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The aromatic ring in the piperazine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been studied for its potential as a pharmacophore in drug design. It exhibits binding affinity to various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of conditions such as anxiety, depression, and certain types of cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-bromophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone
Uniqueness
The uniqueness of (4-(3-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone lies in its specific combination of a piperazine ring and a triazole moiety. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic effects. Compared to similar compounds, it may offer different binding affinities or selectivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-10-13(16-17-18)14(21)20-7-5-19(6-8-20)12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMLSDNBORXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.